[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride
Overview
Description
“[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride” is a compound that contains a benzothiazole moiety. Benzothiazole is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazoles have been found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazoles often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . A variety of methods have been developed for this purpose, including the use of samarium triflate as a reusable acid catalyst , the use of DMSO as a carbon source, solvent, and oxidant , and the use of iodine to promote the condensation of 2-aminothiophenol with aldehydes .
Molecular Structure Analysis
Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .
Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction mediated by visible light, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .
Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives, including 4-(1,3-benzothiazol-2-yl)-2-methylaniline hydrochloride, have shown promise in the treatment of tuberculosis. These compounds have been synthesized through various methods and tested for their in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be potent when compared with standard reference drugs .
Antibacterial Agents
The benzothiazole moiety has been incorporated into quinazolin-4(3H)-ones to create potent antibacterial agents. These synthesized compounds have been tested against a range of Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity. QSAR modeling has been used to understand the activity contributions due to structural and substituent effects .
Synthesis of Precursor Substrates
Benzothiazole derivatives serve as precursor substrates for the synthesis of various bioactive molecules. For instance, substituted 2-amino benzothiazoles have been synthesized and used as precursors for further chemical transformations .
Molecular Docking Studies
Molecular docking studies have been conducted with benzothiazole derivatives to identify potent inhibitors against specific targets. For example, structure-activity relationships of benzothiazole derivatives have been discussed, and molecular docking studies have been performed against the target DprE1 to search for potent anti-tubercular activity .
Development of Antimicrobial Compounds
Research has focused on the development of new antimicrobial compounds using benzothiazole as a core structure. These compounds have been evaluated for their in vitro antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Pharmaceutical Activity Profile
The benzothiazole nucleus is a scaffold for many pharmaceutical activities. It has been consistently regarded as a promising structural icon due to its pharmacodynamic versatility in synthetic derivatives as well as in several naturally occurring alkaloids .
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research may focus on developing new, efficient, and environmentally friendly methods for the synthesis of benzothiazoles. Additionally, given their wide range of biological activities, further exploration of their potential uses in medicine could be a promising direction for future research .
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S.ClH/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14;/h2-8H,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIFCEOSVDHSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.